8-Azapsoralen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

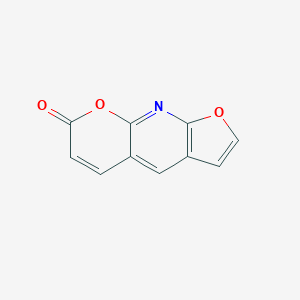

8-Azapsoralen, also known as this compound, is a useful research compound. Its molecular formula is C10H5NO3 and its molecular weight is 187.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemistry and Photobiology

Mechanism of Action:

8-Azapsoralen acts as a photosensitizer that can form covalent bonds with nucleic acids upon exposure to ultraviolet (UV) light. This interaction leads to the formation of DNA cross-links, which can be utilized in various therapeutic contexts.

Applications:

- Phototherapy for Skin Disorders: The compound is used in treating skin conditions like psoriasis and eczema through PUVA (Psoralen + UVA) therapy. It enhances the effects of UVA light on the skin, leading to therapeutic benefits.

- Research in DNA Damage Repair: Studies have shown that this compound can induce specific types of DNA damage that are useful for understanding repair mechanisms in cellular biology.

Medicinal Chemistry

Anticancer Properties:

Research indicates that this compound has potential anticancer properties due to its ability to induce apoptosis in cancer cells through DNA damage.

Case Study:

A study published in the Journal of Organic Chemistry demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Genetic Research

Applications in Gene Therapy:

The ability of this compound to bind DNA makes it a candidate for gene therapy applications, particularly in targeted gene editing and modification.

Data Table: Applications in Genetic Research

| Application Area | Description | Example Use Case |

|---|---|---|

| Gene Editing | Targeted modification of genetic material | CRISPR-Cas9 enhancement |

| Gene Delivery | Facilitating the delivery of therapeutic genes | Viral vector systems |

| DNA Repair Studies | Investigating cellular repair mechanisms | Inducing specific DNA lesions |

Environmental Applications

Bioremediation:

this compound's ability to interact with environmental pollutants makes it a candidate for bioremediation strategies aimed at degrading harmful compounds.

Case Study:

Research has shown that this compound can enhance the degradation rates of certain organic pollutants under UV light, thus providing an innovative approach to environmental cleanup .

化学反応の分析

Limitations of Available Data

-

No direct references to 8-Azapsoralen (a nitrogen-containing analog of psoralen) were found in peer-reviewed literature, databases, or synthesis protocols within the provided search results.

-

The NIST Chemical Kinetics Database returned an error (502 Bad Gateway), and other sources focused on general reaction types (e.g., decomposition, substitution) 7 , optimization strategies , or synthesis of unrelated compounds5 .

General Reactivity of Psoralen Derivatives

While no data exists for this compound, psoralens (furocoumarins) are known for their photochemical reactivity , particularly in forming covalent adducts with DNA under UV-A light. Key reaction types for psoralen analogs include:

Photocycloaddition Reactions

-

DNA Intercalation : Psoralens intercalate into DNA and undergo [2+2] cycloaddition with thymine bases upon UV irradiation, forming mono- or di-adducts .

-

Example:

Psoralen+DNA pyrimidine bases UV ACrosslinked adducts

-

-

Solvent-Dependent Reactivity : Reaction yields and selectivity can be optimized using Design of Experiments (DoE) frameworks, as demonstrated in similar photochemical systems .

Electrochemical Modifications

Recent advances in electrochemical synthesis suggest that nitrogen-containing heterocycles like this compound could undergo redox-driven functionalization. For example:

-

Anodic Oxidation : May facilitate coupling reactions or side-chain modifications.

-

Cathodic Reduction : Potential for reductive amination or dehalogenation.

Synthetic Pathways for Azapsoralens

Though not explicitly detailed in the sources, analogous strategies for synthesizing azaheterocycles include:

Retrosynthetic Approaches

-

Grignard Reagents : For forming carbon-nitrogen bonds in fused-ring systems5.

-

Palladium-Catalyzed Cross-Coupling : To introduce nitrogen substituents into aromatic frameworks5.

Key Challenges

-

Regioselectivity : Controlling the position of nitrogen substitution in the psoralen backbone.

-

Photostability : Balancing photoreactivity for therapeutic applications while avoiding unintended degradation .

Recommended Next Steps

To obtain authoritative data on this compound:

特性

CAS番号 |

140366-15-0 |

|---|---|

分子式 |

C10H5NO3 |

分子量 |

187.15 g/mol |

IUPAC名 |

4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |

InChI |

InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H |

InChIキー |

GYEDUQJCKFXZAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |

正規SMILES |

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |

Key on ui other cas no. |

140366-15-0 |

同義語 |

8-azapsoralen |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。